Chartreusin - 6377-18-0

Chartreusin

Catalog Number: EVT-264064
CAS Number: 6377-18-0
Molecular Formula: C32H32O14
Molecular Weight: 640.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chartreusin, also known as Lambdamycin, is a yellow-green pigment antibiotic of the chromoglycoside class. [, ] It was first isolated from Streptomyces chartreusis in 1953. [] Chartreusin consists of a unique pentacyclic aromatic aglycone called chartarin and a disaccharide moiety composed of D-digitalose and D-fucose. [, , ] Its physicochemical properties closely resemble those of another antibiotic, Lambdamycin, leading to their identification as the same compound. [, , ] Chartreusin has garnered significant interest in scientific research due to its potent antiproliferative, antibacterial, and antiviral activities. [, , , , ]

Future Directions
  • Improving Pharmacokinetic Properties: Further research focusing on enhancing the solubility and bioavailability of Chartreusin and its derivatives is crucial to overcome its limitations in clinical applications. [, , ]
  • Elucidating Structure-Activity Relationships: Expanding the library of Chartreusin analogues and investigating their structure-activity relationships will facilitate the development of more potent and selective compounds. [, , , ]
  • Investigating Mechanism of Action in Detail: Further exploration of the molecular mechanisms underlying the antitumor, antibacterial, and antiviral activities of Chartreusin will provide valuable insights for targeted drug development. [, , , , , ]
  • Exploring Synergistic Effects: Combining Chartreusin with other therapeutic agents could potentially enhance its efficacy and overcome resistance mechanisms. []

Elsamicin A

Compound Description: Elsamicin A is a glycosidic antibiotic structurally similar to Chartreusin, sharing the same aglycone, chartarin, but differing in the sugar moiety [, ]. This difference significantly impacts its water solubility, making Elsamicin A more soluble than Chartreusin [, ]. Additionally, Elsamicin A exhibits potent antitumor activity against various murine tumors, including leukemia P388, leukemia L1210, and melanoma B16 [, ], surpassing Chartreusin's potency by 10-30 times in terms of minimum effective dose [, ]. Elsamicin A is a potent topoisomerase II inhibitor [], can inhibit DNA-protein complex formation, and interferes with the c-myc oncogene's transcription by inhibiting Sp1 transcription factor binding to the P1 and P2 promoter regions [].

Relevance: Elsamicin A's structural similarity to Chartreusin, coupled with its higher water solubility and slower elimination rate [], highlights the impact of sugar modifications on the compound's overall properties and potential for drug development. Its potent antitumor activity further emphasizes its value in cancer research.

Lambdamycin

Compound Description: Lambdamycin, a chromoglycoside antibiotic, shares significant physicochemical similarities with Chartreusin [, , , , ]. Both compounds are yellow-green pigments with digitalose and fucose as sugar components [, ]. Lambdamycin exhibits antimicrobial activity, particularly against gram-positive bacteria, including strains resistant to commercial antibiotics [, ]. Furthermore, it displays antiviral, cancerostatic, and ergotropic activity in vitro and in vivo [, , ].

Relevance: Initially considered a distinct antibiotic, Lambdamycin's identification as Chartreusin [, , ] demonstrates the potential for rediscovering known compounds from different sources. This finding underscores the importance of thorough structural characterization and comparative analysis in natural product research.

3'-Demethylchartreusin

Compound Description: 3'-Demethylchartreusin is a novel antitumor antibiotic isolated as a minor component from Streptomyces chartreusis cultures, the same species that produces Chartreusin []. While sharing the same aglycone, 3'-Demethylchartreusin possesses different sugar moieties compared to Chartreusin []. This structural variation contributes to its potent inhibitory activity against murine tumors [].

IST-622 (6-O-(3-ethoxypropylonyl)-3',4'-O-exo-benzylidene-chartreusin)

Compound Description: IST-622 is a semi-synthetic derivative of Chartreusin exhibiting promising anticancer activity []. This derivative is a prodrug, meaning it gets metabolized into an active drug within the body, and possesses a more suitable pharmacokinetic profile compared to Chartreusin []. Notably, it demonstrated significant potential in phase II clinical trials as an anticancer agent [].

Vinyl-substituted Chartreusin Analogue

Compound Description: This novel analogue was designed by combining molecular modeling, biosynthesis, and chemical synthesis []. It incorporates a vinyl group into the Chartreusin structure [], allowing it to form covalent bonds with DNA upon activation with visible light []. This photoactivation significantly enhances its antitumoral potency compared to Chartreusin [].

Bromochartreusin

Compound Description: Bromochartreusin, a halogenated Chartreusin derivative, was generated through mutasynthesis, a technique that combines genetic engineering and chemical synthesis []. This derivative facilitated the first crystal structure determination of a Chartreusin derivative without modifications in the glycoside residue []. While its biological activity isn't explicitly detailed, its structural role proved crucial in understanding Chartreusin's interactions at a molecular level.

Chartarin

Compound Description: Chartarin is the aglycone of Chartreusin [, , ], meaning it's the core structure without the sugar moieties. While Chartarin itself exhibits limited aqueous solubility [], its structure serves as a foundation for understanding the Chartreusin family of compounds.

Relevance: Chartarin represents the basic pharmacophore of Chartreusin, highlighting the crucial role of the aglycone in its biological activity []. Comparing its activity with that of Chartreusin and other derivatives allows researchers to elucidate the specific contributions of the sugar residues to solubility, pharmacokinetics, and target binding.

Hydroheptin

Compound Description: Hydroheptin is a water-soluble polyene macrolide antibiotic co-produced with Chartreusin by certain strains of Streptomyces chartreusis []. This finding further exemplifies the diversity of secondary metabolites produced by a single bacterial strain. While its structure differs significantly from Chartreusin, their co-production in fermentation broths necessitates their separation during the extraction and purification process [].

Desmethylchartreusin

Compound Description: Desmethylchartreusin is a Chartreusin analogue where a methyl group is replaced by a hydrogen atom []. While this modification significantly decreases cytotoxicity, it significantly enhances antimycobacterial activity [].

Methyl-, ethyl-, ethynyl-substituted Chartreusin Analogues

Compound Description: These analogues represent a series of Chartreusin derivatives where the core structure is modified by adding methyl, ethyl, or ethynyl groups []. While their individual biological activities aren't explicitly detailed, they're part of a focused library designed to explore structure-activity relationships [].

6-O-acyl-3',4'-O-exo-benzylidene-chartreusins

Compound Description: This series of Chartreusin derivatives was synthesized to overcome the rapid biliary excretion observed with Chartreusin, aiming to improve its pharmacokinetic properties []. The modifications involve substitutions at the 3',4'-O and 6-phenol positions []. These derivatives demonstrated high antitumor activity against murine tumors when administered intravenously and orally [].

Source and Classification

Chartreusin is classified under the category of anthracyclic antibiotics, which are characterized by their complex polycyclic structures. It is synthesized from a polyketide precursor, which undergoes a series of enzymatic modifications. The producing organism, Streptomyces chartreusis, is a soil-dwelling actinobacterium known for its ability to produce various bioactive secondary metabolites .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of chartreusin involves a series of enzymatic reactions facilitated by type II polyketide synthases. The process begins with the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of a polyketide backbone. Key steps in the synthesis include:

  1. Chain Elongation: The initial diketide undergoes successive rounds of condensation to form an undecaketide structure.
  2. Cyclization and Rearrangement: The undecaketide undergoes cyclization and rearrangement through oxidative reactions, yielding the final chartreusin structure.
  3. Glycosylation: Post-synthetic modifications include glycosylation, where sugar moieties are added to enhance solubility and biological activity .

Recent studies have utilized genetic engineering techniques to manipulate the biosynthetic pathway, allowing for the production of chartreusin analogs with modified properties for enhanced therapeutic efficacy .

Molecular Structure Analysis

Structure and Data

Chartreusin's molecular structure is characterized by a complex arrangement of aromatic rings and sugar moieties. It features multiple chiral centers, contributing to its stereochemistry. The chemical formula of chartreusin is C₃₁H₃₉O₁₄, with a molecular weight of approximately 585.7 g/mol.

The structural formula can be represented as follows:

C31H39O14\text{C}_{31}\text{H}_{39}\text{O}_{14}

This structure includes several functional groups that are critical for its biological activity, including hydroxyl groups and ketones that participate in interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Chartreusin exhibits significant reactivity due to its functional groups. Key chemical reactions involving chartreusin include:

  1. DNA Intercalation: Chartreusin intercalates between DNA base pairs, disrupting the double helix structure.
  2. Topoisomerase Inhibition: It inhibits topoisomerase II activity, preventing DNA replication and transcription.
  3. Redox Reactions: The compound can undergo redox reactions that may influence its cytotoxicity against cancer cells .

These reactions underpin its mechanism of action as an antitumor agent.

Mechanism of Action

Process and Data

The mechanism by which chartreusin exerts its antitumor effects involves several key processes:

  • DNA Binding: Chartreusin binds to DNA through intercalation, which stabilizes the drug-DNA complex.
  • Enzyme Inhibition: By inhibiting topoisomerase II, chartreusin prevents the enzyme from relieving torsional strain during DNA replication, leading to double-strand breaks.
  • Cell Cycle Arrest: The resulting DNA damage triggers cellular responses that lead to apoptosis in cancer cells .

Studies have shown that chartreusin's effectiveness can vary based on the type of cancer cell line being targeted, highlighting the importance of understanding its action at a molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chartreusin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Chartreusin is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 200-205 °C.

These properties influence its formulation as a therapeutic agent and its stability during storage .

Applications

Scientific Uses

Chartreusin has several applications in scientific research and medicine:

  • Anticancer Research: Due to its potent anticancer properties, it is studied as a potential treatment for various cancers, including leukemia and solid tumors.
  • Biosynthetic Studies: Researchers utilize chartreusin's biosynthetic pathway as a model for understanding polyketide synthesis in microorganisms.
  • Drug Development: Ongoing research aims to develop chartreusin analogs with improved efficacy or reduced side effects for clinical use .
Biosynthesis and Biogenetic Pathways of Chartreusin

Polyketide Synthase (PKS) Gene Clusters in Streptomyces chartreusis

Streptomyces chartreusis harbors a 37-kb biosynthetic gene cluster (cha) responsible for chartreusin production, confirmed through heterologous expression in Streptomyces albus [2] [3]. This cluster encodes a type II polyketide synthase (PKS) system, distinct from modular type I PKS, featuring discrete enzymes that iteratively assemble the polyketide backbone. Core components include:

  • Ketosynthase-alpha (KSα) and chain-length factor (CLF): Dictate the polyketide chain elongation and length.
  • Acyl carrier protein (ACP): Shuttles growing polyketide intermediates.
  • Aromatases/cyclases (ChaJ, ChaU): Catalyze ring cyclization [6].The cha cluster shares significant homology with anthracycline PKS genes, indicating an evolutionary link to anthraquinone-derived pathways [3] [10].

Table 1: Core Enzymes in the cha Gene Cluster

GeneFunctionDomain Architecture
chaKSαKetosynthase for chain extensionKSα domain
chaCLFChain length determinationCLF domain
chaACPPolyketide intermediate carrierACP domain
chaZFAD-dependent monooxygenaseOxidase domain

Oxidative Rearrangement of Anthracyclic Precursors in Aglycone Formation

Chartreusin’s bis-lactone aglycone (chartarin) derives from an anthracycline-like precursor via oxidative rearrangement. Isotope labeling and gene knockout studies demonstrate that the oxygenase ChaZ mediates unprecedented C–C bond cleavages and lactonization reactions. Disruption of chaZ leads to accumulation of resomycin C (an anthracyclic shunt product), proving its role in converting a linear decaketide into the pentacyclic chartarin scaffold [2] [3] [6]. This rearrangement involves:

  • Initial cyclization to a tetracyclic anthraquinone.
  • ChaZ-catalyzed oxidative ring fission and re-cyclization to form the characteristic pyranolactone rings.
  • Spontaneous lactonization yielding chartarin [2].

Role of Type II PKS Systems in Chartarin Bis-Lactone Assembly

The type II PKS system in S. chartreusis synthesizes a decaketide backbone that undergoes programmed cyclizations. Key steps include:

  • Chain initiation: Acetate units are incorporated via malonyl-CoA extender units.
  • First-ring cyclization: Catalyzed by aromatase ChaU, forming ring A of the anthracyclic intermediate.
  • Second-ring cyclization: Mediated by cyclase ChaJ, generating ring B [6].The resulting anthraquinone undergoes ChaZ-triggered C-ring cleavage and D/E-ring lactonization, forming the bis-lactone. The dioxygenase ChaP (a VOC-family enzyme) further oxidizes the system to finalize the aglycone [3] [6].

Table 2: Key Intermediates in Chartreusin Biosynthesis

IntermediateStructure TypeCatalytic Step
DecaketideLinear poly-β-ketonePKS chain elongation
Resomycin CTetracyclic anthraquinoneSpontaneous cyclization
Pre-chartarinPentacyclic lactoneChaZ-mediated oxidation

Post-PKS Modifications: Glycosylation and Methylation Patterns

Maturation of chartreusin involves glycosyltransferases (GTs) that attach deoxysugars to the C10-OH of chartarin:

  • ChaG1: Transfers D-fucose to form the monoglycosylated intermediate.
  • ChaG2: Attaches digitalose (3-O-methyl-D-fucose) to fucose, completing the disaccharide [1] [6].Methyltransferases (e.g., chaM) add methyl groups to sugars, enhancing solubility. Elsamicin A—a chartreusin analog—features an amino sugar (2-deoxy-2-amino-digitalose), conferring improved aqueous solubility critical for pharmacological activity [1] [8].

Comparative Analysis with Anthracycline and Other Aromatic Polyketide Biosynthesis

Chartreusin shares early biosynthetic logic with anthracyclines (e.g., doxorubicin), diverging at the aglycone-modification stage:

  • Common steps:
  • Identical PKS machinery for decaketide assembly.
  • Shared anthraquinone intermediates (e.g., aklanonic acid in anthracyclines ↔ resomycin C in chartreusin) [3] [6].
  • Divergent modifications:
  • Anthracyclines: Retain tetracyclic anthraquinone; modifications focus on C9/C10 side chains.
  • Chartreusin: Oxidative ring fission transforms anthraquinone into bis-lactone.
  • Elsamicin A: Features a branched-chain sugar (3-C-methyl-D-fucose) absent in standard anthracyclines [1] [8].Unlike non-aromatic polyketides (e.g., macrolides), chartreusin’s rigid planar structure enables DNA intercalation—a trait shared with anthracyclines but not with non-aromatic analogs [1] [10].

Table 3: Chartreusin vs. Anthracycline Biosynthesis

FeatureChartreusinAnthracyclines
Aglycone CorePentacyclic bis-lactoneTetracyclic anthraquinone
Key OxidaseChaZ (ring cleavage)DoxA (C13 hydroxylation)
GlycosylationFucose-digitalose disaccharideL-Daunosamine/L-rhodosamine
Bioactivity TargetDNA topoisomerase II inhibitionDNA intercalation

All compound names mentioned: Chartreusin, Chartarin, Resomycin C, Elsamicin A, D329C, Digitalose, Pre-chartarin, Aklanonic acid, Decaketide.

Properties

CAS Number

6377-18-0

Product Name

Chartreusin

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

Molecular Formula

C32H32O14

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1

InChI Key

PONPPNYZKHNPKZ-RYBWXQSLSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

Chartreusin; NSC 5159; NSC-5159; NSC5159;

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.